N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a pyrimidinyl group, and a chloro-fluoro-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled with 2-chloro-6-fluorobenzamide under specific reaction conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like palladium or copper.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or pyrazolyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Chloro- and fluoro-oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidinyl and pyrazolyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.
Biology: In biological research, this compound can be employed as a probe to study enzyme-substrate interactions, particularly in the context of proteases and kinases. Its fluorescence properties can be utilized in imaging and tracking cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Used in coordination chemistry and catalysis.
N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine: Another complex molecule with potential biological activity.
N-ethyl-2-(1H-pyrazol-1-yl)ethanamine: A simpler pyrazolyl derivative used in various chemical syntheses.
Uniqueness: N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide stands out due to its combination of pyrazolyl and pyrimidinyl groups, which are not commonly found together in other compounds
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-3-1-4-11(16)12(10)13(22)20-9-7-17-14(18-8-9)21-6-2-5-19-21/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNALJNNTXEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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